molecular formula C18H21N3O6S B4595525 N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B4595525
M. Wt: 407.4 g/mol
InChI Key: HOPQPVCNYJYRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a butylsulfamoyl group attached to a phenyl ring, a methoxy group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-butylsulfamoyl)aniline under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of N-[4-(butylsulfamoyl)phenyl]-4-amino-3-nitrobenzamide.

    Substitution: Formation of derivatives with different substituents replacing the methoxy group.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylsulfamoyl)phenylacetamide
  • N-(4-tert-butylsulfamoyl)phenylacetamide
  • N-(4-butylsulfamoyl)phenyl)-4-methoxybenzamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-3-4-11-19-28(25,26)15-8-6-14(7-9-15)20-18(22)13-5-10-17(27-2)16(12-13)21(23)24/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPQPVCNYJYRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.